molecular formula C12H19N3S B1436334 N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine CAS No. 1695205-48-1

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine

Cat. No.: B1436334
CAS No.: 1695205-48-1
M. Wt: 237.37 g/mol
InChI Key: NKJBHGKTTHVRFF-UHFFFAOYSA-N
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Description

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed for laboratory investigation purposes only. This molecule incorporates two privileged structural motifs: a 1,3-thiazole ring and a 6-azaspiro[2.5]octane scaffold . The 1,3-thiazole ring is a well-known heterocycle frequently found in pharmacologically active compounds and serves as a key building block in medicinal chemistry due to its favorable physicochemical properties and its role as a bioisostere for pyrimidine and other aromatic rings . The 6-azaspiro[2.5]octane core is a spirocyclic system that introduces three-dimensional complexity, which can be crucial for improving target selectivity and optimizing drug-like properties . Compounds featuring this specific spirocyclic architecture are actively explored in scientific research for their potential as molecular scaffolds . The integration of the N-methyl-thiazolylmethylamine moiety suggests potential for interactions with various biological targets. Thiazole-containing compounds are extensively documented in scientific literature for exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties, although the specific profile of this compound requires empirical determination . Researchers value this compound as a versatile intermediate for the synthesis of more complex molecules, particularly in constructing combinatorial libraries aimed at probing novel biological targets. Its structure is representative of modern drug discovery efforts that leverage spirocyclic systems and nitrogen-sulfur heterocycles to explore new chemical space . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S/c1-15(9-11-14-6-7-16-11)10-8-12(10)2-4-13-5-3-12/h6-7,10,13H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJBHGKTTHVRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CS1)C2CC23CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine, with CAS number 1695205-48-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₃S
  • Molecular Weight : 237.36 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

  • GLP-1 Agonism : Recent research has highlighted the compound's role as a potent agonist of the glucagon-like peptide-1 (GLP-1) receptor, which is significant in the management of diabetes and obesity. The structure-activity relationship (SAR) studies suggest that modifications to the azaspiro framework enhance its binding affinity and efficacy at the GLP-1 receptor .
  • Anticancer Properties : Compounds with similar thiazole moieties have shown anticancer activity, particularly in inhibiting cell proliferation across various cancer types. The thiazole ring is known for its role in enhancing cytotoxicity against cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

In a comparative study involving derivatives of thiazole-based compounds, this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 0.7 to 3.9 µM depending on the specific cell line tested, indicating a promising profile for further development in oncology .

Cell Line IC50 (µM)
NCI-H522 (Lung)0.7
MCF7 (Breast)1.0
HT29 (Colon)2.5
SK-OV-3 (Ovarian)3.9

Case Study 2: GLP-1 Agonism

A recent study optimized a series of 6-azaspiro[2.5]octane derivatives for GLP-1 receptor agonism, demonstrating that structural modifications can significantly enhance their pharmacological profiles. The findings suggest that this compound could be developed into a therapeutic agent for metabolic disorders such as type 2 diabetes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features
Target Compound (1695205-48-1) 6-azaspiro[2.5]octane N-methyl, N-(1,3-thiazol-2-ylmethyl) C₁₂H₁₉N₃S 237.37 ~11.5* Thiazole ring enhances lipophilicity; spiro core limits flexibility.
N-[3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine (EN300-26866510) 6-azaspiro[2.5]octane 4-fluorophenyl propenyl, methylimidazole methyl C₂₂H₂₆FN₅ 403.47 N/A Fluorophenyl group increases hydrophobicity; imidazole may alter hydrogen-bonding capacity.
tert-Butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate 6-azaspiro[2.5]octane tert-butyl carbamate, thiazolylmethyl amino C₁₇H₂₅N₃O₂S 359.47 N/A Carbamate group introduces steric bulk; likely a synthetic intermediate.
6-Azaspiro[2.5]oct-5-en-5-amine (566151-54-0) 6-azaspiro[2.5]octene None (simplest analog) C₇H₁₂N₂ 124.18 N/A Unsaturated enamine structure increases reactivity; minimal substituents.
N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-methanamine (1344003-11-7) 6-azaspiro[2.5]octane Cyclopropylmethyl C₁₂H₂₂N₂ 194.32 11.52 Cyclopropane enhances steric hindrance; lower molecular weight.

*Predicted based on analogous spiroamines .

Key Structural and Functional Differences

  • Heterocyclic Moieties: The thiazole ring in the target compound (vs. The 4-fluorophenyl propenyl group in EN300-26866510 may enhance binding to aromatic receptor pockets but increases molecular weight (~403 vs.
  • Spiro Core Modifications :

    • The tert-butyl carbamate in the analog from acts as a protecting group, likely used in synthetic routes. Its removal would yield a primary amine, altering reactivity compared to the target compound’s methylated amine.
    • The unsaturated enamine in 566151-54-0 introduces conjugation, which could stabilize charge distribution but reduce metabolic stability.
  • Its lower molecular weight (194 vs. 237 g/mol) suggests improved solubility but reduced target affinity.

Implications for Drug Development

  • Target Compound Advantages: Balanced lipophilicity (due to thiazole) and rigidity (spiro core) may optimize blood-brain barrier penetration or target engagement.
  • Limitations of Analogs :

    • EN300-26866510’s high molecular weight (~403 g/mol) may violate Lipinski’s rule of five, limiting drug-likeness .
    • The tert-butyl analog is likely a synthetic precursor rather than a bioactive molecule due to its carbamate group.

Preparation Methods

Synthesis of the Spirocyclic Core

The core of N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine is typically constructed via cyclization reactions involving suitable precursors. The common approach involves the formation of the spiro[2.5]octane framework through intramolecular cyclization of aminoalkyl precursors.

Key steps include:

  • Preparation of aminoalkyl intermediates: These are often synthesized via nucleophilic substitution or addition reactions involving amines and halogenated precursors.
  • Cyclization to form the spiro ring: Under controlled conditions, such as reflux in suitable solvents (e.g., ethanol, acetonitrile), intramolecular cyclization occurs, forming the spirocyclic structure.

Research findings indicate that the cyclization step is optimized at temperatures ranging from room temperature to 80°C, with catalysts or acids (e.g., trifluoroacetic acid) sometimes employed to facilitate ring closure.

Incorporation of the 1,3-Thiazol-2-ylmethyl Group

The thiazolylmethyl moiety is introduced via nucleophilic substitution or addition reactions involving thiazole derivatives and suitable electrophiles.

Common methods include:

Research data suggest that the reaction conditions favor nucleophilic substitution at the 2-position of the thiazole ring, often performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to deprotonate the nucleophile.

N-Methylation of the Amino Group

The final N-methylation step is typically achieved via methylation of the amino group using methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate.

Standard methylation procedures:

  • Dissolving the amino compound in a suitable solvent (e.g., acetone, dichloromethane).
  • Addition of the methylating reagent under inert atmosphere.
  • Reaction monitored by TLC or LC-MS until completion.
  • Purification via chromatography.

Research findings indicate that methylation is most efficient when performed at room temperature or slightly elevated temperatures (up to 50°C), with excess methylating reagent ensuring complete conversion.

Purification and Characterization

Post-synthesis, the compound is purified through:

Summary Table of Preparation Methods

Step Method Conditions Reagents Notes
1. Spirocyclic core formation Intramolecular cyclization Reflux, acids or catalysts Aminoalkyl precursors Temperature optimized between RT and 80°C
2. Thiazolylmethyl group incorporation Nucleophilic substitution Polar aprotic solvents Thiazol-2-ylmethyl halide, base Reaction at room temperature to 50°C
3. N-Methylation Alkylation Room temperature to 50°C Methyl iodide, methyl triflate Excess reagent for complete methylation
4. Purification Chromatography Ambient - Confirmed by NMR, LC-MS

Research Findings and Data

  • Patents and publications indicate that the synthesis is adaptable to various derivatives, with the key challenges being selective functionalization and controlling stereochemistry during cyclization.
  • Reaction yields for each step typically range from 60% to 85%, with optimization of temperature, solvent, and reagent equivalents critical for high purity and yield.
  • Advanced methods such as microwave-assisted synthesis and flow chemistry have been explored to improve efficiency and scalability.

Notes and Considerations

  • The choice of protecting groups and reaction conditions significantly impacts the yield and purity.
  • The stability of intermediates, especially the thiazolylmethyl derivatives, requires careful handling under inert atmospheres.
  • The synthesis pathway can be tailored based on the desired substitution pattern on the thiazole ring and the specific functional groups present.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine?

  • Methodological Answer : The synthesis of spirocyclic amines like this compound typically involves multi-step protocols. For example:

  • Step 1 : Formation of the 6-azaspiro[2.5]octane core via cyclopropanation or ring-closing reactions, as seen in analogous spiro systems .
  • Step 2 : Functionalization at the spiro nitrogen using alkylation or reductive amination. The thiazole moiety can be introduced via nucleophilic substitution or click chemistry (e.g., 1,3-dipolar cycloaddition, as demonstrated in related triazole syntheses ).
  • Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling reaction temperature and stoichiometry.

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • IR and NMR : Identify functional groups (e.g., C=O, C-N) and spatial arrangement of protons/carbons. For example, IR peaks at 1670–1680 cm⁻¹ confirm carbonyl groups, while ¹H NMR signals near δ 5.4–5.5 ppm indicate methylene bridges .
  • X-ray crystallography : Resolve the spirocyclic conformation and hydrogen-bonding networks. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used for small-molecule structures .

Advanced Research Questions

Q. What strategies are recommended for conformational analysis of the 6-azaspiro[2.5]octane core?

  • Methodological Answer :

  • X-ray diffraction : Reveals gauche or antiperiplanar arrangements of substituents. For instance, dihedral angles of −96° to −100° in similar spiro compounds indicate steric strain between the azaspiro ring and bulky substituents .
  • DFT calculations : Compare experimental crystallographic data with computational models to assess energy minima and torsional barriers. Tools like Gaussian or ORCA are standard for such analyses.

Q. How can researchers identify potential pharmacological targets for this compound?

  • Methodological Answer :

  • Structural analogs : Compare with patented spirocyclic amines (e.g., 6-azaspiro[2.5]octane derivatives in heterotopic ossification inhibitors ).
  • Docking studies : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., kinases or GPCRs) based on the thiazole and spiro motifs.
  • In vitro assays : Screen against target panels (e.g., kinase inhibition or ion channel modulation) to validate computational predictions.

Q. How should contradictory data in synthesis or crystallography be resolved?

  • Methodological Answer :

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, copper acetate concentrations in click chemistry significantly affect yields .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals, which are common in spiro compounds .
  • Statistical validation : Apply Hamilton R-factor tests or Bayesian refinement to resolve ambiguities in electron density maps.

Q. What computational tools are optimal for modeling the compound’s reactivity and stability?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate solvation effects and thermal stability using GROMACS or AMBER.
  • QM/MM hybrid methods : Study reaction pathways (e.g., ring-opening of the spiro system) with ONIOM in Gaussian .
  • Crystallographic software : WinGX and Olex2 integrate SHELX utilities for structure validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine
Reactant of Route 2
N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine

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